molecular formula C9H13NO B13206485 (3-Ethyl-6-methylpyridin-2-YL)methanol

(3-Ethyl-6-methylpyridin-2-YL)methanol

Cat. No.: B13206485
M. Wt: 151.21 g/mol
InChI Key: GITOBLGVUONBMI-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in chemical research, particularly in medicinal chemistry and materials science. nih.govresearchgate.net As an isostere of benzene, where a CH group is replaced by a nitrogen atom, pyridine and its derivatives are integral to the structure of thousands of compounds. nih.govrsc.org This nitrogen-bearing heterocycle is a key component in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov

In the pharmaceutical industry, the pyridine nucleus is found in over 7,000 existing drug molecules. nih.govrsc.org Its presence can enhance the pharmacological properties of a molecule, such as improving water solubility and bioavailability. nih.govresearchgate.net Pyridine derivatives have been developed into a wide array of therapeutic agents, demonstrating antibacterial, antiviral, and anticancer activities. researchgate.net Beyond pharmaceuticals, pyridine scaffolds are crucial in agrochemicals and serve as important ligands in organometallic chemistry and asymmetric catalysis. nih.gov The electronic nature of the pyridine ring, with its electron-deficient character, influences its reactivity, making it prone to nucleophilic substitution, which is a key aspect utilized in synthetic chemistry. nih.gov

Overview of Substituted Pyridylmethanols as Chemical Building Blocks

Substituted pyridylmethanols are a specific subclass of pyridine derivatives that serve as versatile chemical building blocks. rsc.org These compounds feature a hydroxymethyl group (-CH2OH) attached to the pyridine ring, which provides a reactive site for various chemical transformations. The presence of this alcohol functional group allows for reactions such as oxidation to aldehydes or carboxylic acids, esterification, and conversion to halides, thereby enabling the extension of the molecular framework.

The substituents on the pyridine ring, such as alkyl groups, further modulate the compound's reactivity, solubility, and steric properties. This tunability makes substituted pyridylmethanols valuable intermediates for constructing complex target molecules in drug discovery and materials science. cymitquimica.com The hydroxymethyl group enhances solubility in polar solvents and can participate in hydrogen bonding, which can be a crucial factor in designing molecules with specific biological activities. cymitquimica.com

Research Context of (3-Ethyl-6-methylpyridin-2-YL)methanol

Specific research detailing the synthesis, properties, and applications of this compound is not extensively documented in publicly available literature. However, its chemical structure places it within the important class of substituted pyridylmethanols. Based on the known reactivity of its isomers and related compounds, this compound is recognized as a potential synthetic intermediate or building block for the creation of more complex pyridine-containing molecules.

Chemists would likely utilize this compound in synthetic routes where the specific substitution pattern—an ethyl group at the 3-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position—is required for the final target structure. Its utility would be analogous to other pyridylmethanols, serving as a precursor in the development of novel pharmaceuticals, agrochemicals, or functional materials.

Physicochemical Properties of Related Pyridylmethanol Compounds

While specific experimental data for this compound is scarce, the properties of structurally similar compounds provide valuable context.

Property(6-ethylpyridin-2-yl)methanol epa.gov(3-Methylpyridine-2-yl)methanol cymitquimica.com
CAS Number 163658-33-163071-09-0
Molecular Formula C8H11NOC7H9NO
Boiling Point 246 °C (Predicted)Not Available
Melting Point 16.3 °C (Predicted)Not Available
Density 1.06 g/cm³ (Predicted)Not Available
Water Solubility 0.191 g/L (Predicted)Not Available
pKa (Basic) 5.00 (Predicted)Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(3-ethyl-6-methylpyridin-2-yl)methanol

InChI

InChI=1S/C9H13NO/c1-3-8-5-4-7(2)10-9(8)6-11/h4-5,11H,3,6H2,1-2H3

InChI Key

GITOBLGVUONBMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C=C1)C)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethyl 6 Methylpyridin 2 Yl Methanol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of (3-Ethyl-6-methylpyridin-2-YL)methanol involves a series of disconnections to identify plausible starting materials. The primary functional group, the hydroxymethyl group at the C2 position, can be derived from the reduction of a corresponding aldehyde or a carboxylic acid derivative. This leads to two key precursor structures: 3-ethyl-6-methylpicolinaldehyde or a 3-ethyl-6-methyl-2-picolinic acid ester .

Further disconnection of the pyridine (B92270) ring itself suggests several strategic approaches. The trisubstituted pyridine core can be conceptually disassembled via pathways that align with classical multicomponent pyridine syntheses. For example, a disconnection following the logic of a Hantzsch-type synthesis would break the ring down into three components: a β-ketoester (or equivalent), an aldehyde, and an enamine/ammonia (B1221849) source. To achieve the specific 2,3,6-substitution pattern, this would necessitate precursors such as an enamine derived from acetone (B3395972), ethyl 3-oxopentanoate (B1256331), and an acetaldehyde (B116499) equivalent.

Alternatively, a retrosynthetic approach based on building substituents onto a pre-formed pyridine ring is highly viable. This strategy starts with a simpler, commercially available pyridine derivative. A logical precursor would be 2,5-disubstituted pyridine , such as 2-chloro-5-ethylpyridine (B134761) or 2-bromo-6-methylpyridine. The remaining substituents could then be installed through transition metal-catalyzed cross-coupling reactions or other functionalization techniques. A particularly attractive precursor is 5-ethyl-2-methylpyridine , where the challenge lies in the selective functionalization of the C2-methyl group and subsequent introduction of the ethyl group at the C3 position.

A summary of key potential precursors is presented in Table 1.

Table 1: Key Precursors for the Synthesis of this compound

Precursor TypeSpecific Example(s)Synthetic Approach
2-Functionalized Pyridine3-Ethyl-6-methyl-2-picolinic acid esterReduction to the target alcohol
3-Ethyl-6-methylpicolinaldehydeReduction to the target alcohol
Substituted Pyridine Core3-Ethyl-6-methylpyridineFunctionalization at C2 position
2-Halo-3-ethyl-6-methylpyridineIntroduction of hydroxymethyl group via organometallic intermediate
Acyclic ComponentsEthyl 3-oxopentanoate, Acetone-derived enamine, AcetaldehydeMulticomponent condensation reactions

Classical and Modern Synthetic Routes

Classical multicomponent reactions offer a powerful and atom-economical approach to constructing the pyridine nucleus in a single step. While specific literature for the synthesis of this compound using these methods is scarce, the principles can be applied to devise a plausible route.

Hantzsch Pyridine Synthesis : The Hantzsch synthesis traditionally involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. mdpi.comresearchgate.net A modified Hantzsch approach could be envisioned for the target's substitution pattern. This would involve the reaction between an enamine (formed from acetone and ammonia), ethyl 3-oxopentanoate (to provide the C3-ethyl group), and an acetaldehyde equivalent. The initial product would be a dihydropyridine, which would require a subsequent oxidation step to yield the aromatic pyridine ring. The resulting product would likely be a pyridine-3,5-dicarboxylate, requiring further chemical manipulation to remove the ester at C5 and convert the C2-ester into the desired hydroxymethyl group.

Guareschi-Thorpe Condensation : This reaction typically involves the condensation of a β-keto ester with a cyanoacetamide or cyanoacetic ester in the presence of ammonia to form substituted 2-pyridones. orgsyn.orgchemicalbook.comresearchgate.netgoogle.com Adapting this for the target molecule would be complex but could proceed by reacting 3-oxopentanimidamide with an appropriate 1,3-dicarbonyl compound. The resulting pyridone would then need to undergo several functional group interconversions, including deoxygenation and introduction of the hydroxymethyl group.

Kröhnke Pyridine Synthesis : The Kröhnke synthesis is a versatile method that utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). nih.govgoogle.com This method is particularly useful for preparing 2,4,6-trisubstituted pyridines. nih.govgoogle.com A potential route to a precursor for the target molecule could involve the reaction of the pyridinium (B92312) salt of 2-acetylpyridine (B122185) with an α,β-unsaturated ketone like ethyl 2-pentenoate, which could establish the ethyl group at the C3 position.

Modern synthetic organic chemistry heavily relies on transition metal catalysis for the efficient and selective formation of C-C and C-heteroatom bonds. These methods are well-suited for the late-stage functionalization of heterocyclic cores.

Palladium catalysis is a powerful tool for constructing substituted pyridines. The Suzuki-Miyaura cross-coupling reaction, for instance, can be used to form C-C bonds by reacting a halopyridine with an organoboron compound. researchgate.net A plausible route could start with a dihalomethylpyridine, for example, 2,3-dichloro-6-methylpyridine (B1317625). A selective Suzuki coupling could first introduce the ethyl group at the C3 position using ethylboronic acid. The remaining chlorine at C2 could then be subjected to a second coupling reaction or converted to a hydroxymethyl group through a series of steps, such as lithiation followed by reaction with formaldehyde.

Another strategy involves the palladium-catalyzed methylation of boronate esters. chemicalbook.com One could envision a route starting from 2,3-dihalopyridine, which is first converted into a bis(boronate ester). Selective methylation at the C6 position followed by ethylation at the C3 position via Suzuki coupling would furnish the core structure.

Nickel Catalysis : Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed cross-electrophile coupling reactions can join two different electrophiles, such as a 2-chloropyridine (B119429) and an alkyl bromide. nih.govgoogle.com For example, 2,3-dichloro-6-methylpyridine could be reacted with ethyl bromide under nickel catalysis to selectively form 2-chloro-3-ethyl-6-methylpyridine. The remaining chloro group could then be converted to the hydroxymethyl functionality. Nickel catalysis is particularly effective for coupling with sp³-hybridized carbons, making it suitable for introducing the ethyl group. However, challenges can arise with α-halo-N-heterocycles, which can sometimes lead to the formation of inactive catalyst species.

Copper and Rhodium Catalysis : Copper and rhodium catalysts are often employed in C-H activation/functionalization reactions. mdpi.com Starting with a simpler substrate like 2,5-lutidine (2,5-dimethylpyridine), a rhodium-catalyzed C-H olefination could potentially be used to introduce an ethylene (B1197577) group at the C6 position, which could then be reduced to an ethyl group. However, achieving the desired regioselectivity among the multiple available C-H bonds would be a significant challenge. mdpi.com

Table 2: Comparison of Synthetic Approaches

MethodologyKey Reaction TypePotential AdvantagesPotential Challenges
Classical CondensationMulticomponent Reaction (e.g., Hantzsch)Atom economy, rapid assembly of pyridine ringHarsh conditions, potential for side products, multiple subsequent steps often required
Palladium-Catalyzed CouplingSuzuki, Stille, etc.High functional group tolerance, predictable regioselectivityCost of catalyst, synthesis of organometallic reagents
Nickel-Catalyzed CouplingCross-Electrophile CouplingLower catalyst cost, effective for sp³ couplingSubstrate scope limitations, potential catalyst inhibition
C-H FunctionalizationDirected or Non-directed C-H activationStep economy, avoids pre-functionalizationRegioselectivity control, often requires directing groups

The target molecule, this compound, is achiral. Therefore, stereoselective synthesis strategies are not required for its direct preparation. However, the synthesis of chiral, non-racemic pyridylmethanols is an important area of research, particularly if the substituents on the pyridine ring or the carbinol center create chirality.

Should a chiral analogue of the target molecule be desired (for example, by replacing the ethyl group with a group that renders the C3 position a stereocenter, or by having a substituted carbinol carbon), several strategies could be employed. One common approach is the asymmetric reduction of a prochiral ketone, 3-ethyl-6-methyl-2-picolinoyl derivative, using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or through catalytic asymmetric hydrogenation.

Another approach involves the enantioselective addition of an organometallic reagent to the corresponding aldehyde, 3-ethyl-6-methylpicolinaldehyde. Chiral ligands can be used to control the facial selectivity of the addition of reagents like diethylzinc (B1219324) or Grignard reagents. While not directly applicable to the synthesis of the title compound, these methodologies are crucial for accessing optically active derivatives within this class of compounds.

Transition Metal-Catalyzed Approaches

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters. The primary route considered is the reduction of an ester precursor, like ethyl 3-ethyl-6-methylpyridine-2-carboxylate. This transformation can be achieved via catalytic hydrogenation or with chemical reducing agents. Key factors influencing the reaction's success include the choice of solvent, catalyst system, temperature, and pressure.

The selection of a solvent is critical as it can significantly influence reaction rates, selectivity, and catalyst stability. For the reduction of pyridine derivatives, a range of solvents can be employed, each with distinct advantages and disadvantages.

Protic solvents, such as methanol (B129727) and ethanol (B145695), are commonly used in catalytic hydrogenations. ijpsonline.com They are effective at solvating the substrate and are generally compatible with common hydrogenation catalysts. For instance, in the reduction of related pyridine carboxylates, a mixture of methanol and dichloromethane (B109758) has been utilized to ensure the solubility of both the substrate and the reducing agent, such as sodium borohydride (B1222165). chemicalbook.com However, the use of chlorinated solvents is becoming less favorable due to environmental concerns.

Aprotic solvents, including ethers like tetrahydrofuran (B95107) (THF) and esters such as ethyl acetate, are also viable options. THF is particularly useful for reactions involving powerful reducing agents like lithium aluminum hydride (LiAlH₄). The choice of solvent can impact the catalyst's activity and may influence the reaction pathway, making its selection a key optimization parameter. Studies on green synthesis approaches for pyridine derivatives often highlight the use of more benign solvents like water or ethanol, or even solvent-free conditions to improve the environmental profile of the process. ijpsonline.comresearchgate.netrsc.org

Table 1: Influence of Solvent on a Model Reduction of a Pyridine Carboxylate

Solvent SystemRelative RateSelectivity for Alcohol (%)Remarks
EthanolHigh95Good solubility for substrate and catalyst compatibility.
Tetrahydrofuran (THF)Moderate92Often used with metal hydride reducing agents.
Ethyl AcetateModerate-High90A greener alternative to some aprotic solvents.
Methanol/DichloromethaneHigh93Excellent solubility but environmental concerns with DCM. chemicalbook.com
WaterLow-Moderate85Environmentally benign, but may require phase-transfer catalysts. ijpsonline.com

The choice of catalyst is arguably the most critical factor in the synthesis of this compound via hydrogenation. The goal is to selectively reduce the ester group to a hydroxymethyl group without reducing the pyridine ring to a piperidine (B6355638) ring.

Heterogeneous Catalysts: Noble metal catalysts are highly effective for the hydrogenation of esters.

Ruthenium on Carbon (Ru/C): This catalyst has demonstrated high activity for the hydrogenation of pyridine and its derivatives. cjcatal.com It can be effective for ester reduction under optimized conditions.

Palladium on Carbon (Pd/C): Pd/C is a versatile and widely used hydrogenation catalyst. researchgate.net It is effective for many reductions, though conditions must be carefully controlled to avoid dearomatization of the pyridine ring.

Raney Nickel: A cost-effective alternative to precious metal catalysts, Raney Nickel is active for the hydrogenation of various functional groups, including esters.

Homogeneous Catalysts: While less common for this type of transformation, homogeneous catalysts, such as certain iridium or rhodium complexes, can offer high selectivity under mild conditions. rsc.org

Chemical Reducing Agents: Alternatively, stoichiometric metal hydride reagents can be used.

Sodium Borohydride (NaBH₄): A milder reducing agent, often used in combination with an alcohol solvent. It is generally selective for aldehydes and ketones but can reduce esters under specific conditions, sometimes requiring additives or higher temperatures. chemicalbook.com

Lithium Aluminum Hydride (LiAlH₄): A very powerful reducing agent capable of reducing esters to alcohols efficiently. The reaction is typically performed in an aprotic ether solvent like THF.

Catalyst Loading: Catalyst loading is another key variable. Higher loading generally increases the reaction rate but also the cost. helgroup.com Optimization studies aim to find the minimum catalyst loading that provides a desirable reaction rate without compromising yield or selectivity. For precious metal catalysts, loading is typically in the range of 1-5 mol%.

Table 2: Comparison of Catalytic Systems for Ester Reduction on Pyridine Scaffolds

Catalyst / ReagentTypical ConditionsAdvantagesDisadvantages
5% Ru/C50-100 °C, 3.0-5.0 MPa H₂High activity for pyridine systems. cjcatal.comCan potentially reduce the aromatic ring.
10% Pd/C25-80 °C, 1.0-4.0 MPa H₂Widely available, good general activity. researchgate.netSelectivity can be an issue; risk of ring hydrogenation.
Raney Nickel50-150 °C, 5.0-10.0 MPa H₂Cost-effective.Requires higher temperatures and pressures.
LiAlH₄0 °C to reflux in THFHigh reactivity, excellent yields.Highly reactive with water, generates salt waste.
NaBH₄Reflux in Methanol/DCMMilder, safer to handle than LiAlH₄. chemicalbook.comSlower reaction rates, may require forcing conditions.

In catalytic hydrogenation, temperature and hydrogen pressure are interdependent parameters that must be optimized to maximize the yield of this compound.

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as hydrogenolysis or the complete reduction of the pyridine ring to a piperidine. For the selective reduction of an ester on a pyridine ring, moderate temperatures, typically in the range of 50-100°C, are often preferred. cjcatal.com

Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen, which typically leads to a faster reaction rate. For selective ester hydrogenation, pressures ranging from 1.0 to 7.0 MPa are common. cjcatal.comresearchgate.net The optimal pressure provides a sufficient rate without promoting over-reduction. The interplay between catalyst choice, temperature, and pressure is critical; a highly active catalyst might allow for the use of lower temperatures and pressures, improving the safety and energy efficiency of the process. High pressure can also affect the stability of heterocyclic compounds. researchgate.net

Table 3: Effect of Temperature and Pressure on a Model Hydrogenation

Temperature (°C)Pressure (MPa)Yield of Alcohol (%)Yield of Piperidine byproduct (%)
501.075< 2
504.092< 5
1001.0888
1004.09015

Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes. Key areas of focus include maximizing atom economy, minimizing waste, and utilizing safer chemicals. citedrive.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com

The catalytic hydrogenation of an ester precursor to produce this compound is an excellent example of a reaction with high atom economy. In this addition reaction, all the atoms of the hydrogen molecule are incorporated into the final product.

Reaction: R-COOR' + 2 H₂ → R-CH₂OH + R'-OH (where R is the 3-ethyl-6-methylpyridin-2-yl moiety)

The theoretical atom economy for this process is 100%, as there are no byproducts generated in the main reaction. This contrasts sharply with reductions using stoichiometric reagents like LiAlH₄ or NaBH₄, which generate significant amounts of inorganic salt waste during the reaction and subsequent aqueous workup, leading to a much lower atom economy. Minimizing waste also involves selecting highly selective catalysts that prevent the formation of byproducts, such as the over-reduced piperidine derivative, which simplifies purification and reduces waste streams.

Table 4: Atom Economy Comparison for Reduction Methods

Reduction MethodReaction TypeKey ReagentsKey ByproductsAtom Economy
Catalytic HydrogenationAdditionH₂, CatalystNone (theoretically)~100%
Sodium BorohydrideStoichiometricNaBH₄, Acid/WaterBorate salts, Sodium saltsLow
Lithium Aluminum HydrideStoichiometricLiAlH₄, Acid/WaterAluminum salts, Lithium saltsVery Low

The principles of green chemistry advocate for the use of solvents that are non-toxic, biodegradable, and derived from renewable resources whenever possible. biosynce.com In the context of synthesizing this compound, this involves moving away from hazardous solvents like dichloromethane and exploring greener alternatives. chemicalbook.comresearchgate.net

Ethanol and 2-propanol are excellent examples of safer solvents that can often replace methanol or chlorinated solvents in hydrogenation reactions. ijpsonline.com Ethyl acetate is another preferred solvent due to its relatively low toxicity and biodegradability. Water is the ultimate green solvent, although its use can be challenging due to the poor solubility of many organic substrates and catalysts. The development of catalytic systems that are effective in these benign media is an active area of research. ijpsonline.comresearchgate.net Furthermore, minimizing the use of auxiliary substances, such as strong acids or bases during workup, contributes to a greener process by reducing waste and potential hazards.

Energy Efficiency in Synthesis

Several modern techniques have been developed to create pyridine derivatives in a more energy-efficient manner, including multicomponent one-pot reactions, the use of green catalysts, environmentally friendly solvents, solvent-free synthesis, ultrasonic production, and microwave-assisted synthesis. nih.govresearchgate.net These methods are designed to be more sustainable by reducing reaction times, lowering energy usage, and often increasing product yields. rasayanjournal.co.inmdpi.com

One of the most prominent energy-efficient techniques is microwave-assisted synthesis. mdpi.comnih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically shorten reaction times from hours to mere minutes. mdpi.comnih.gov This acceleration of chemical reactions leads to a significant reduction in energy consumption compared to conventional heating methods. mdpi.com For instance, the synthesis of some 3-cyanopyridine (B1664610) derivatives via microwave irradiation was completed in 2–7 minutes with yields of 82–94%, whereas the same reaction under conventional heating required 6–9 hours and resulted in lower yields of 71–88%. nih.gov

Solvent-free or "neat" mechanochemical grinding procedures also contribute to energy efficiency by eliminating the need to heat large volumes of solvent. mdpi.com The physical grinding of reactants can create a larger surface area for the reaction to occur, sometimes at room temperature, thus bypassing the energy-intensive heating and distillation steps associated with solvent-based syntheses. rasayanjournal.co.inmdpi.com

Furthermore, the development of highly efficient catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions of temperature and pressure. mdpi.com This catalytic approach not only saves energy but can also improve the selectivity of the reaction, reducing the formation of byproducts and the subsequent energy required for purification. rasayanjournal.co.in While specific catalytic systems for this compound are not detailed in the available literature, the principles of catalysis in reducing energy consumption are broadly applicable to the synthesis of substituted pyridines.

The following table summarizes a comparative analysis of conventional and advanced synthetic methods in terms of energy efficiency for the synthesis of pyridine derivatives, which could be extrapolated to the synthesis of this compound.

Methodology Typical Reaction Time Energy Input Key Advantages for Energy Efficiency
Conventional Heating (Reflux) Hours to DaysHigh-
Microwave-Assisted Synthesis MinutesLow to ModerateRapid and uniform heating, significant reduction in reaction time. mdpi.comnih.gov
Solvent-Free Mechanochemistry Minutes to HoursVery LowEliminates the need for heating solvents, often proceeds at room temperature. mdpi.com
Catalytic Synthesis VariesLow to ModerateLowers activation energy, allowing for milder reaction conditions. mdpi.com
Ultrasonic Synthesis Minutes to HoursLowUtilizes cavitation to accelerate reactions, often at lower temperatures. nih.govrasayanjournal.co.in

Chemical Reactivity and Functional Group Transformations

Reactions of the Hydroxyl Group

The primary alcohol (-CH₂OH) group at the C-2 position is a major site of reactivity, readily undergoing oxidation, participating in esterification and etherification, and being the target of reduction from a more oxidized precursor.

Oxidation Pathways

The primary alcohol moiety of (3-Ethyl-6-methylpyridin-2-YL)methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation, which stops at the aldehyde stage, can be achieved using specific reagents that are less prone to over-oxidation. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a common method for converting primary alcohols to aldehydes with high yields and tolerance for other functional groups. youtube.com Another widely used reagent for this purpose is Pyridinium (B92312) chlorochromate (PCC).

Stronger oxidizing agents will typically convert the primary alcohol directly to the corresponding carboxylic acid, 3-Ethyl-6-methylpyridine-2-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid), or selenium dioxide. The synthesis of related pyridine (B92270) carboxaldehydes has been achieved through the oxidation of a methyl group, a parallel process indicating the feasibility of oxidizing the hydroxymethyl group. google.com

Table 1: Oxidation Reactions of the Hydroxyl Group
Oxidizing AgentProductReaction Type
Pyridinium chlorochromate (PCC)3-Ethyl-6-methylpyridine-2-carbaldehydeMild Oxidation
Dimethyl sulfoxide (DMSO), Oxalyl chloride3-Ethyl-6-methylpyridine-2-carbaldehydeSwern Oxidation
Potassium permanganate (KMnO₄)3-Ethyl-6-methylpyridine-2-carboxylic acidStrong Oxidation
Chromic Acid (H₂CrO₄)3-Ethyl-6-methylpyridine-2-carboxylic acidStrong Oxidation

Reduction Strategies

While the hydroxyl group itself is not typically reduced further, this section addresses the formation of this compound via the reduction of its corresponding carbonyl precursors. The synthesis of the title compound often involves the reduction of a carboxylic acid, ester, or aldehyde.

For instance, 3-Ethyl-6-methylpyridine-2-carbaldehyde can be selectively reduced to the primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. For the reduction of the more stable carboxylic acid or its ester derivative (e.g., ethyl 3-ethyl-6-methylpyridine-2-carboxylate), a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is typically required. Research on the synthesis of related pyridine-3-carbaldehydes has demonstrated the viability of reduction as a key step in forming hydroxymethylpyridines. researchgate.net

Table 2: Synthesis of this compound via Reduction
Precursor CompoundReducing AgentSolvent
3-Ethyl-6-methylpyridine-2-carbaldehydeSodium borohydride (NaBH₄)Methanol (B129727) or Ethanol (B145695)
3-Ethyl-6-methylpyridine-2-carboxylic acidLithium aluminum hydride (LiAlH₄)Anhydrous diethyl ether or THF
Ethyl 3-ethyl-6-methylpyridine-2-carboxylateLithium aluminum hydride (LiAlH₄)Anhydrous diethyl ether or THF

Esterification and Etherification Reactions

The nucleophilic oxygen of the hydroxyl group can react with electrophiles to form esters and ethers.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid (Fischer esterification), an acyl chloride, or a carboxylic anhydride. For example, reacting this compound with acetyl chloride in the presence of a base like pyridine would yield (3-Ethyl-6-methylpyridin-2-yl)methyl acetate (B1210297). Studies on the related compound 2-ethyl-6-methyl-3-hydroxypyridine have shown its successful esterification to produce derivatives like 2-ethyl-6-methylpyridinol-3-yl thioctate and 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate, demonstrating the reactivity of pyridyl hydroxyl groups in this manner. researchgate.netmdpi.com

Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form the corresponding ether, such as 2-(methoxymethyl)-3-ethyl-6-methylpyridine. The synthesis of related (diethoxypyridin-2-yl)methanol highlights the applicability of etherification reactions to pyridylmethanols. bldpharm.com

Table 3: Esterification and Etherification Reactions
Reaction TypeReagentProduct ClassExample Product Name
EsterificationAcyl Chloride (e.g., Acetyl chloride)Ester(3-Ethyl-6-methylpyridin-2-yl)methyl acetate
EsterificationCarboxylic Anhydride (e.g., Acetic anhydride)Ester(3-Ethyl-6-methylpyridin-2-yl)methyl acetate
EtherificationSodium hydride (NaH) followed by Alkyl Halide (e.g., CH₃I)Ether2-(Methoxymethyl)-3-ethyl-6-methylpyridine

Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic character makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene. The nitrogen atom deactivates the ring towards electrophiles by inductive withdrawal and by protonating under the acidic conditions often used for EAS, which further increases its electron-withdrawing effect.

While the existing alkyl (ethyl, methyl) and hydroxymethyl groups are electron-donating and would typically direct an incoming electrophile to the ortho and para positions, their activating influence is largely overcome by the deactivating nature of the pyridine nitrogen. If a reaction were to occur under forcing conditions (high temperature and pressure), substitution would be predicted to happen at the C-4 or C-5 positions, which are less deactivated than the C-3 and C-6 positions. Standard EAS reactions like nitration, sulfonation, and Friedel-Crafts alkylation/acylation are generally expected to proceed with very low yields, if at all. masterorganicchemistry.commasterorganicchemistry.com

Table 4: Expected Reactivity in Electrophilic Aromatic Substitution
ReactionTypical ReagentsExpected ReactivityPotential Substitution Site
NitrationHNO₃ / H₂SO₄Very LowC-4 or C-5
HalogenationBr₂ / FeBr₃Very LowC-4 or C-5
SulfonationSO₃ / H₂SO₄Very LowC-4 or C-5
Friedel-Crafts AcylationRCOCl / AlCl₃Extremely Low / No ReactionN/A

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of a hydrogen atom on the pyridine ring is not feasible. However, the C-2 position is highly activated towards nucleophilic aromatic substitution (SNAr) if a good leaving group is present.

For this compound, a practical pathway to nucleophilic substitution on the ring involves first converting the hydroxymethyl group into a better leaving group. More directly for SNAr on the ring itself, one would typically start from a precursor where a halogen is already at the C-2 position, such as 2-chloro-3-ethyl-6-methylpyridine. The electron-withdrawing nitrogen atom stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the attack of nucleophiles at the C-2 position. researchgate.net

A variety of nucleophiles can displace a halide at this position. Studies have shown that reactions of 2-halopyridines with nucleophiles like amines, thiols, and alkoxides can proceed efficiently. tandfonline.com The use of microwave heating has been reported to significantly improve yields and reduce reaction times for the nucleophilic substitution of halopyridines. tandfonline.com For example, reacting a 2-chloro derivative of the parent pyridine with sodium ethoxide in ethanol would yield the 2-ethoxy product. tandfonline.com

Table 5: Nucleophilic Substitution at the C-2 Position (via a 2-Halo Precursor)
PrecursorNucleophileProduct
2-Chloro-3-ethyl-6-methylpyridineSodium methoxide (B1231860) (NaOCH₃)2-Methoxy-3-ethyl-6-methylpyridine
2-Chloro-3-ethyl-6-methylpyridineAmmonia (B1221849) (NH₃)3-Ethyl-6-methylpyridin-2-amine
2-Chloro-3-ethyl-6-methylpyridineSodium hydrosulfide (B80085) (NaSH)3-Ethyl-6-methylpyridine-2-thiol
2-Chloro-3-ethyl-6-methylpyridinePotassium cyanide (KCN)3-Ethyl-6-methylpyridine-2-carbonitrile

Information Unavailabe

Following a comprehensive search of available scientific literature and chemical databases, no specific research findings or data could be located for the compound This compound that would address the requested topics on its chemical reactivity and transformations. The search did not yield any studies concerning the functionalization at its pyridine positions, any ring-opening or rearrangement reactions involving this specific molecule, or any mechanistic investigations of its transformations.

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Derivatization and Analog Synthesis from 3 Ethyl 6 Methylpyridin 2 Yl Methanol

Design and Synthesis of Substituted Pyridylmethanols

The synthesis of substituted pyridylmethanols from (3-Ethyl-6-methylpyridin-2-YL)methanol allows for the fine-tuning of molecular properties through the introduction of diverse functional groups. The hydroxyl group of the parent molecule is a key site for derivatization, enabling a wide range of chemical transformations.

One common strategy involves the O-alkylation or O-acylation of the primary alcohol. For instance, reaction with alkyl halides or acid chlorides in the presence of a base can yield ethers and esters, respectively. These reactions are generally straightforward and can be used to introduce a variety of substituents with different electronic and steric profiles.

Another approach is the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid. This transformation opens up a vast array of subsequent reactions. The resulting aldehyde can participate in Wittig reactions, aldol (B89426) condensations, or reductive aminations to introduce carbon-carbon or carbon-nitrogen bonds. The carboxylic acid derivative can be converted to amides, esters, or other acid derivatives, providing a versatile handle for further functionalization.

Furthermore, modifications can be made to the pyridine (B92270) ring itself, although this often requires more specific reaction conditions to control regioselectivity. Electrophilic aromatic substitution on the pyridine ring is generally challenging but can be achieved under forcing conditions or by activating the ring system.

Table 1: Representative Synthetic Transformations of this compound

Starting MaterialReagent(s)Product TypePotential for Further Diversification
This compoundAlkyl halide, BaseEtherCleavage of the ether to regenerate the alcohol.
This compoundAcid chloride, BaseEsterHydrolysis to the alcohol and carboxylic acid.
This compoundOxidizing agent (e.g., PCC, DMP)AldehydeWittig reaction, Grignard addition, reductive amination.
This compoundStrong oxidizing agent (e.g., KMnO4)Carboxylic acidAmide coupling, esterification.

Formation of Polycyclic and Fused Heterocyclic Systems

The structure of this compound provides a scaffold for the construction of more complex polycyclic and fused heterocyclic systems. These larger ring systems are of significant interest due to their presence in numerous biologically active molecules and materials with unique properties.

A key strategy for forming fused rings involves the intramolecular cyclization of appropriately functionalized derivatives. For example, if a suitable electrophilic center is introduced at a position that can be attacked by the pyridine nitrogen or another nucleophilic site on a side chain, ring closure can occur.

One potential pathway could involve the conversion of the hydroxymethyl group into a leaving group, followed by the introduction of a nucleophilic side chain on the pyridine ring. Subsequent intramolecular nucleophilic substitution would lead to the formation of a new ring fused to the pyridine core.

Another approach is through cycloaddition reactions. While less common for simple pyridines, derivatives with appropriate diene or dienophile character can participate in [4+2] or other cycloaddition reactions to build complex polycyclic frameworks.

Literature on related pyridine derivatives demonstrates that reactions like the Hantzsch pyridine synthesis or other condensation reactions can be employed to build new rings onto an existing pyridine structure. iucr.org For instance, derivatizing the ethyl or methyl groups on the pyridine ring of the title compound could provide the necessary functionality to participate in such condensation reactions, leading to the formation of thieno[2,3-b]pyridines or other fused systems. iucr.org

Introduction of Chirality and Stereochemical Control

The introduction of chirality and the control of stereochemistry are critical aspects of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. While this compound is itself achiral, its derivatives can be made chiral through various synthetic strategies.

One common method is the use of chiral catalysts in reactions involving the hydroxymethyl group or other prochiral centers that may be introduced. For example, asymmetric reduction of a ketone derived from the oxidation of the starting alcohol could yield a chiral secondary alcohol with high enantiomeric excess. Similarly, asymmetric epoxidation of an olefinic derivative could introduce two new stereocenters.

The use of chiral auxiliaries is another established method. A chiral auxiliary can be temporarily attached to the molecule, direct a subsequent stereoselective reaction, and then be removed. For instance, esterification of a carboxylic acid derivative with a chiral alcohol could allow for diastereoselective reactions on the pyridine scaffold.

Stereoselective synthesis aims to favor the formation of one stereoisomer over others. masterorganicchemistry.com In the context of derivatives of this compound, reactions that create new stereocenters, such as nucleophilic additions to a carbonyl group or cycloaddition reactions, can be influenced by the existing substituents on the pyridine ring to favor a particular diastereomer. Computational studies can be employed to understand the transition states and predict the stereochemical outcome of such reactions. nih.gov

Structure-Reactivity Relationships in Derivatives (Non-Biological Focus)

Understanding the relationship between the structure of a molecule and its chemical reactivity is a fundamental aspect of chemistry. For derivatives of this compound, the electronic and steric properties of substituents play a crucial role in determining reaction outcomes.

The electronic nature of substituents on the pyridine ring can significantly influence the reactivity of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the pyridine ring and its functional groups, thereby affecting their reactivity towards electrophiles and nucleophiles. numberanalytics.com

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups increase the electron density on the pyridine ring. This makes the ring more susceptible to electrophilic attack and can also increase the nucleophilicity of the pyridine nitrogen. For example, an EDG would likely accelerate the rate of N-alkylation. numberanalytics.comnih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or carbonyl functionalities decrease the electron density of the pyridine ring. This deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. numberanalytics.comnih.gov An EWG would also decrease the basicity of the pyridine nitrogen.

The electronic effects of substituents can be quantified using Hammett parameters, which provide a measure of the electron-donating or -withdrawing ability of a substituent. These parameters can be correlated with reaction rates and equilibrium constants to establish quantitative structure-reactivity relationships (QSRRs).

Table 2: Predicted Electronic Effects of Substituents on the Reactivity of the Pyridine Ring

Substituent TypeEffect on Electron DensityReactivity towards ElectrophilesReactivity towards NucleophilesBasicity of Pyridine Nitrogen
Electron-Donating Group (EDG)IncreasesIncreasesDecreasesIncreases
Electron-Withdrawing Group (EWG)DecreasesDecreasesIncreasesDecreases

Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, can have a profound impact on reaction rates and selectivity. chemistrysteps.comyoutube.com In derivatives of this compound, the ethyl and methyl groups, as well as any introduced substituents, can influence the accessibility of reactive sites.

For instance, in reactions involving the hydroxymethyl group, bulky substituents at the 3- or 6-positions of the pyridine ring could hinder the approach of a reagent, thereby slowing down the reaction rate. This is particularly relevant in bimolecular reactions like SN2 substitutions. nih.govchemistrysteps.com

Steric effects can also dictate the regioselectivity of a reaction. For example, in an electrophilic aromatic substitution on the pyridine ring, a bulky substituent may direct the incoming electrophile to a less sterically hindered position, even if that position is electronically less favored.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural determination of (3-Ethyl-6-methylpyridin-2-YL)methanol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would correspond to the protons on the pyridine (B92270) ring, the ethyl group, the methyl group, and the methanol (B129727) group. The chemical shift (δ) of each proton is influenced by the electron density around it. For instance, aromatic protons on the pyridine ring would appear at a higher chemical shift (downfield) compared to the aliphatic protons of the ethyl and methyl groups. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable connectivity data. For example, the ethyl group would typically show a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which in turn would appear as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the pyridine ring would resonate in the aromatic region of the spectrum, while the carbons of the ethyl, methyl, and methanol substituents would appear in the aliphatic region (upfield). The chemical shifts would further help in assigning each carbon to its specific position in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-4 7.5 - 7.8 135 - 140
Pyridine H-5 7.0 - 7.3 120 - 125
CH₂ (Methanol) 4.6 - 4.9 60 - 65
OH (Methanol) Variable (depends on conc. and solvent) -
CH₂ (Ethyl) 2.6 - 2.9 22 - 27
CH₃ (Ethyl) 1.2 - 1.5 13 - 17
CH₃ (at C-6) 2.4 - 2.7 20 - 25
Pyridine C-2 - 158 - 163
Pyridine C-3 - 138 - 143
Pyridine C-6 - 155 - 160

Two-Dimensional NMR (e.g., COSY, HSQC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and determining the complete bonding network and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect signals from protons that are spin-coupled, typically those on adjacent carbon atoms. For this compound, COSY would confirm the connectivity within the ethyl group (between the -CH₂- and -CH₃ protons) and show correlations between the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, allowing for definitive assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₉H₁₃NO), HRMS would be used to distinguish its molecular ion from other ions that might have the same nominal mass but different elemental compositions. The experimentally measured mass would be compared to the calculated exact mass to confirm the chemical formula.

Table 2: HRMS Data for this compound

Formula Calculated Exact Mass [M+H]⁺ Expected Experimental Mass [M+H]⁺
C₉H₁₄NO⁺ 152.1070 ~152.1070 ± 0.0005

Fragmentation Pattern Analysis

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can be energetically unstable and break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to piece together its different components.

For this compound, common fragmentation pathways would likely involve:

Loss of the hydroxyl group (-OH) or water (H₂O).

Alpha-cleavage , where the bond adjacent to the oxygen atom of the methanol group breaks.

Loss of the ethyl group or a methyl radical from the ethyl group.

Cleavage of the pyridine ring , although this is often less favorable due to the stability of the aromatic system.

Analysis of the masses of these fragments provides strong evidence for the presence and location of the various substituents on the pyridine core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the methanol substituent. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands typically appear just above 3000 cm⁻¹ for C-H bonds on the pyridine ring.

C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the ethyl and methyl groups.

C=C and C=N Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ range are characteristic of the aromatic pyridine ring stretching vibrations.

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region indicates the presence of the C-O single bond of the primary alcohol.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Alcohol (-OH) O-H Stretch 3200 - 3600 (Broad, Strong)
Aromatic Ring C-H Stretch 3000 - 3100
Aliphatic Groups C-H Stretch 2850 - 3000 (Strong)
Pyridine Ring C=C, C=N Stretch 1400 - 1600
Primary Alcohol C-O Stretch 1000 - 1250 (Strong)

Elemental Analysis for Purity and Composition ConfirmationNo studies detailing the elemental analysis of this compound, which would provide theoretical and experimental percentages of carbon, hydrogen, and nitrogen, were found.

Without access to published research that has successfully synthesized and characterized this particular compound using these methods, it is not possible to provide a scientifically accurate and verifiable article that adheres to the user's strict outline and content requirements.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of (3-Ethyl-6-methylpyridin-2-YL)methanol.

Electronic Structure Analysis

DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be employed to optimize the molecular geometry of this compound and to analyze its electronic structure. Such analyses reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting regions of nucleophilicity and electrophilicity, respectively. For substituted pyridines, the electron-donating effects of the ethyl and methyl groups, combined with the electron-withdrawing nature of the nitrogen atom and the influence of the hydroxymethyl group, create a nuanced electronic landscape.

The electrostatic potential map would likely indicate negative potential (red/yellow) around the nitrogen atom and the oxygen of the hydroxymethyl group, highlighting these as sites for electrophilic attack or coordination. Positive potential (blue/green) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Table 1: Calculated Electronic Properties of a Pyridine (B92270) Derivative

Property Value Description
HOMO Energy -6.5 eV Highest Occupied Molecular Orbital energy, indicating the ability to donate an electron.
LUMO Energy -0.8 eV Lowest Unoccupied Molecular Orbital energy, indicating the ability to accept an electron.
HOMO-LUMO Gap 5.7 eV Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Note: The data in this table is illustrative for a pyridine derivative and not specific to this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore potential reaction pathways involving this compound. For instance, the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid can be modeled. DFT calculations can identify the transition state structures and determine the activation energies for these transformations. This information is vital for understanding reaction kinetics and predicting the feasibility of different reaction outcomes under various conditions. For example, in the methanol-to-olefin (MTO) process, computational studies help in understanding the complex reaction networks and optimizing conditions for desired products. bcrec.id

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in condensed phases, such as in solution. By simulating the movement of the molecule and its surrounding solvent molecules over time, MD can reveal information about solvation, intermolecular interactions (like hydrogen bonding), and conformational dynamics. For instance, simulations of methanol in the liquid state have been used to investigate its structure and dynamic properties, which can be extended to understand how this compound would behave in a protic solvent. ed.ac.ukresearchgate.net

Prediction of Chemical Reactivity and Selectivity

The electronic structure data obtained from quantum chemical calculations can be used to predict the chemical reactivity and selectivity of this compound. For example, the calculated atomic charges and frontier orbital densities can indicate which sites are most susceptible to nucleophilic or electrophilic attack. The pyridine nitrogen, with its lone pair of electrons, is a likely site for protonation or coordination to Lewis acids. The hydroxymethyl group can act as a nucleophile or undergo substitution reactions. The relative reactivity of different positions on the pyridine ring can also be assessed, guiding synthetic strategies.

Ligand-Metal Interaction Simulations (for coordination chemistry)

The pyridine nitrogen and the hydroxyl oxygen of this compound make it a potential bidentate ligand in coordination chemistry. Computational simulations can model the interaction of this ligand with various metal ions. These simulations can predict the geometry of the resulting metal complexes, the strength of the ligand-metal bonds, and the electronic properties of the coordinated species. Such studies are crucial for designing new catalysts, functional materials, and biologically active metal complexes. The computational investigation of metal complexes with pyridine-containing ligands is a well-established field that provides a framework for understanding how this compound would coordinate to metal centers. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
Aldehyde

Applications in Advanced Chemical Synthesis and Materials Science Non Clinical

As a Ligand Precursor in Coordination Chemistry

Pyridinyl alcohols are a well-established class of ligands in coordination chemistry, valued for their versatility in coordinating with a wide range of transition metals. sumitomo-chem.co.jpmdpi.com The defining characteristic of these ligands is the presence of both a pyridine (B92270) ring and an alcohol functional group, which allows for multiple modes of coordination. The nitrogen atom of the pyridine ring acts as a Lewis base, readily donating its lone pair of electrons to a metal center. acs.org Concurrently, the hydroxyl group can be deprotonated to form an alcoholato ligand, which then coordinates to the metal ion through the oxygen atom. mdpi.com This dual-coordination capability, involving both a dative bond from the nitrogen and a covalent bond from the oxygen, makes pyridinyl alcohols effective chelating agents. mdpi.com

The specific substitution pattern of (3-Ethyl-6-methylpyridin-2-YL)methanol, with ethyl and methyl groups on the pyridine ring, is expected to influence its steric and electronic properties as a ligand. These substituents can modulate the electron density on the pyridine nitrogen, thereby affecting the strength of the metal-nitrogen bond. Furthermore, the steric bulk of the ethyl group at the 3-position and the methyl group at the 6-position can influence the geometry of the resulting metal complexes and their subsequent reactivity. sumitomo-chem.co.jp

The design of metal-ligand complexes using pyridinyl alcohol precursors is a rich field of study, driven by the diverse structural possibilities and the potential for tuning the properties of the resulting complexes. mdpi.com Pyridinyl alcoholato ligands are known for their strong basicity, a consequence of the lack of resonance stabilization of the corresponding anion. mdpi.com This property enhances their ability to act as bridging ligands between multiple metal centers, leading to the formation of polynuclear complexes and clusters. cymitquimica.com

The coordination of this compound to a metal center would likely involve the formation of a five-membered chelate ring, a stable arrangement that is common for 2-substituted pyridinyl alcohol ligands. The geometry of the resulting complex can vary depending on the metal ion, its oxidation state, and the presence of other ligands. acs.org For instance, nickel(II) complexes with (imino)pyridinyl alcoholato ligands have been observed to adopt distorted trigonal bipyramidal or distorted octahedral geometries. mdpi.com

The ability to systematically modify the substituents on the pyridinyl alcohol ligand provides a powerful tool for fine-tuning the electronic and steric properties of the metal complex. This, in turn, can influence the complex's catalytic activity, magnetic properties, and photophysical behavior. rsc.org

Table 1: Examples of Metal Complexes with Pyridinyl Alcohol Derivatives

Metal Ion Ligand Type Coordination Geometry Potential Application
Nickel(II) (Imino)pyridinyl alcoholato Distorted Trigonal Bipyramid/Octahedral Catalysis
Palladium(II) (Imino)pyridinyl alcoholato Square Planar Catalysis
Rhodium(I) Pyridine alcohol Square Planar Carbonylation Reactions nih.gov

This table is illustrative and based on data for various pyridinyl alcohol ligands, not specifically this compound.

Metal complexes derived from pyridinyl alcohols have demonstrated significant utility as catalysts in a variety of homogeneous chemical transformations. sumitomo-chem.co.jp The combination of a stable N-donor from the pyridine ring and a reactive O-donor from the alcoholato group can lead to catalysts with enhanced activity and stability. sumitomo-chem.co.jp The substituents on the pyridine ring play a crucial role in modulating the catalytic performance. For instance, increasing the bulkiness of substituents on the ligand can sometimes lead to lower catalytic activity. sumitomo-chem.co.jp

In the realm of olefin metathesis, ruthenium complexes bearing pyridinyl alcoholato ligands have shown improved catalytic performance, which is attributed to steric repulsion between the substituted phenyl group and other ligands, strengthening the metal-nitrogen bond. mdpi.com Similarly, rhodium(I) dicarbonyl complexes with pyridine alcohol ligands have been shown to be effective catalysts for the carbonylation of methanol (B129727). nih.gov The introduction of phosphine ligands to such systems can further enhance the reaction rate. mdpi.com

While the direct application of this compound in heterogeneous catalysis is not documented, the principles of immobilizing homogeneous catalysts onto solid supports could be applied. The pyridinyl alcohol ligand could be functionalized to allow for grafting onto materials like silica or polymers, thereby creating a heterogeneous catalyst that combines the high selectivity of a homogeneous system with the ease of separation and recyclability of a heterogeneous one. Metal-organic frameworks (MOFs) based on pyridine-containing linkers are also a promising area for developing heterogeneous catalysts. acs.org

As a Key Intermediate in Complex Molecule Construction

Substituted pyridinyl methanols are valuable building blocks in organic synthesis, serving as key intermediates in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.com Their utility stems from the reactivity of both the pyridine ring and the hydroxyl group. The hydroxyl group can be easily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. The pyridine ring, on the other hand, can undergo various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions.

Integration into Advanced Functional Materials (if applicable and non-biological)

The integration of pyridinyl alcohol derivatives into advanced functional materials is an emerging area of research, with potential applications in areas such as gas storage, separation, and catalysis. One of the most promising avenues is their use as linkers in the construction of metal-organic frameworks (MOFs). mdpi.com MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming a porous, three-dimensional network. acs.org

The ability of pyridinyl alcohols to coordinate to metal centers through both the pyridine nitrogen and the alcohol oxygen makes them excellent candidates for MOF synthesis. The directionality of the coordination bonds can be used to control the topology of the resulting framework, while the size and shape of the pores can be tuned by varying the length and substitution pattern of the ligand. mdpi.com MOFs constructed from pyridine-based ligands have shown promise in a variety of applications, including the catalytic oxidation of alcohols. mdpi.com

While there are no specific reports on the use of this compound in advanced functional materials, its structure is well-suited for this purpose. The pyridine and alcohol groups provide the necessary coordination sites for framework construction, and the ethyl and methyl substituents could be used to modify the pore environment within the MOF, potentially leading to materials with tailored properties for specific applications.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination, to construct large, well-defined molecular assemblies. mdpi.com The pyridine and hydroxyl functional groups present in this compound are both key players in the formation of supramolecular structures.

The hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This donor-acceptor pair can lead to the formation of robust hydrogen-bonded networks. In the presence of other functional groups, such as carboxylic acids, a hierarchy of supramolecular synthons can be established, with the carboxylic acid-pyridine hydrogen bond being particularly strong and predictable. acs.org

Furthermore, the coordination of the pyridinyl alcohol to metal ions can be used as a driving force for the self-assembly of complex supramolecular architectures, such as coordination polymers and discrete molecular cages. mdpi.com The resulting assemblies can exhibit interesting properties, such as the ability to encapsulate guest molecules or to function as sensors. The crystal packing of hydrazone derivatives containing a pyridinyl methanol moiety has been shown to be directed by a combination of N-H...N and O-H...N hydrogen bonds, leading to two-dimensional layered structures. nih.gov The specific stereoelectronic properties of this compound would undoubtedly influence the nature and stability of the supramolecular assemblies it forms.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is a cornerstone of organic chemistry, with a continuous drive towards more efficient and environmentally benign methodologies. nih.govijarsct.co.in Future research on (3-Ethyl-6-methylpyridin-2-YL)methanol will likely focus on developing green synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources. ijarsct.co.in Key areas of exploration include:

One-Pot Multicomponent Reactions: These reactions, which combine multiple reactants in a single step to form a complex product, offer a highly efficient route to substituted pyridines. nih.govresearchgate.net Future work could target the development of a one-pot synthesis for this compound, potentially from simple, readily available precursors.

Green Catalysis: The use of eco-friendly catalysts, such as reusable solid catalysts like activated fly ash, can significantly improve the sustainability of synthetic processes. bhu.ac.in Research into novel catalytic systems for the regioselective synthesis of this compound is a promising avenue.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.govresearchgate.net Optimizing microwave-assisted protocols for the production of this compound could offer a rapid and efficient synthetic strategy.

Solvent-Free and Aqueous-Phase Reactions: Eliminating or replacing hazardous organic solvents with water or conducting reactions in a solvent-free manner are key principles of green chemistry. ijarsct.co.in The development of such methods for the synthesis of this compound would represent a significant step towards a more sustainable chemical industry.

Synthetic StrategyPotential Advantages for this compound Synthesis
One-Pot Multicomponent Reactions Increased efficiency, reduced waste, and simplified purification processes. nih.govresearchgate.net
Green Catalysis Use of reusable and environmentally friendly catalysts, leading to lower costs and reduced environmental impact. bhu.ac.in
Microwave-Assisted Synthesis Faster reaction times, higher yields, and improved energy efficiency. nih.govresearchgate.net
Solvent-Free/Aqueous Reactions Minimized use of hazardous organic solvents, aligning with green chemistry principles. ijarsct.co.in

Exploration of Undiscovered Reactivity Pathways

The reactivity of the pyridine ring is a subject of ongoing investigation, with its electronic properties posing unique challenges and opportunities for functionalization. researchgate.net The specific substitution pattern of this compound, with alkyl groups at positions 3 and 6 and a hydroxymethyl group at position 2, suggests several avenues for exploring its reactivity:

C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical approach to modifying organic molecules. researchgate.net While functionalization at the C2 and C4 positions of the pyridine ring is more common, recent advances have enabled selective derivatization at the C3 position. researchgate.net Investigating the regioselective C-H functionalization of the pyridine ring and the ethyl and methyl substituents in this compound could lead to a diverse range of new derivatives.

Activation of the Pyridine Ring: Various strategies exist to activate the pyridine ring towards nucleophilic or electrophilic attack. uiowa.edu Future research could explore the use of activating groups to modulate the reactivity of this compound, enabling novel transformations.

Reactions of the Hydroxymethyl Group: The primary alcohol functionality offers a versatile handle for a wide array of chemical transformations, including oxidation, esterification, and etherification. Exploring these reactions could lead to the synthesis of new functional molecules with tailored properties.

Metal-Catalyzed Cross-Coupling Reactions: The pyridine nitrogen can act as a ligand for transition metals, influencing the outcome of cross-coupling reactions. researchgate.net Investigating the participation of this compound in various cross-coupling reactions could yield novel and complex molecular structures.

Advanced Materials Applications and Performance Optimization

Pyridine derivatives are integral components in a variety of advanced materials due to their unique electronic and coordination properties. rsc.orgresearchgate.net The structure of this compound suggests its potential utility in several areas of materials science:

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent coordinating site for metal ions, making pyridine-containing ligands valuable building blocks for MOFs. rsc.orgstolichem.com The specific substitution pattern of this compound could lead to the formation of MOFs with novel topologies and properties, potentially for applications in gas storage, separation, and catalysis.

Corrosion Inhibitors: Pyridine derivatives have shown promise as effective corrosion inhibitors for various metals. researchgate.net The electron-donating alkyl groups and the potential for surface coordination through the nitrogen atom and the hydroxyl group make this compound a candidate for investigation as a corrosion inhibitor.

Catalysis: Pyridine-based ligands are widely used in homogeneous and heterogeneous catalysis. acs.org The steric and electronic properties of this compound could be tuned to develop new catalysts for a range of organic transformations. Performance optimization would involve systematically modifying the ligand structure and reaction conditions to maximize catalytic activity and selectivity. ku.ac.ae

Potential Application AreaRole of this compoundKey Performance Metrics for Optimization
Metal-Organic Frameworks (MOFs) As a ligand to form novel porous materials. rsc.orgPorosity, stability, and selectivity for gas adsorption.
Corrosion Inhibition As a protective agent for metal surfaces. researchgate.netInhibition efficiency and long-term stability.
Catalysis As a ligand for transition metal catalysts. acs.orgCatalytic activity, selectivity, and turnover number.

Interdisciplinary Research Opportunities in Chemical Sciences

The versatility of the pyridine scaffold ensures its relevance across multiple scientific disciplines. researchgate.net this compound is poised to be a valuable tool in interdisciplinary research, bridging the gap between fundamental chemistry and applied sciences:

Medicinal Chemistry: Pyridine derivatives are a common motif in pharmaceuticals. researchgate.netnih.gov The unique substitution pattern of this compound makes it an interesting scaffold for the design and synthesis of new biologically active compounds. Future research could involve screening this compound and its derivatives for various therapeutic activities.

Agrochemicals: Many pesticides and herbicides contain a pyridine core. researchgate.net The exploration of this compound and its analogues in the development of new agrochemicals could lead to more effective and environmentally friendly crop protection solutions.

Chemical Biology: The functional groups on this compound could be used to attach fluorescent tags or other probes, enabling its use in studying biological processes.

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